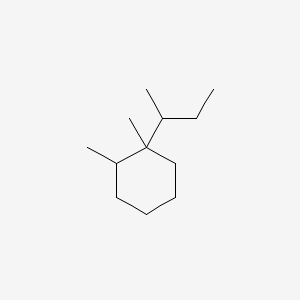
Cyclohexane, dimethyl(methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a hydrocarbon with the molecular formula C12H24 and a molecular weight of 168.3190 g/mol . This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane, dimethyl(methylpropyl)- can be achieved through various organic reactions. One common method involves the alkylation of cyclohexane derivatives with appropriate alkyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of cyclohexane, dimethyl(methylpropyl)- often involves the catalytic hydrogenation of corresponding aromatic compounds. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired hydrogenation .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane, dimethyl(methylpropyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), chlorine (Cl2) under UV light
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanol
Reduction: Corresponding alkanes
Substitution: Halogenated cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
Cyclohexane, dimethyl(methylpropyl)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclohexane, dimethyl(methylpropyl)- involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo conformational changes and participate in chemical reactions that modify its structure and properties . These interactions can influence the compound’s reactivity, stability, and biological activity.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane, dimethyl(methylpropyl)- can be compared with other similar compounds, such as:
- 1,2-Dimethylcyclohexane
- 1,3-Dimethylcyclohexane
- 1,4-Dimethylcyclohexane
These compounds share similar structural features but differ in the position and nature of their substituents . The unique arrangement of substituents in cyclohexane, dimethyl(methylpropyl)- imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88456-07-9 |
|---|---|
Molekularformel |
C12H24 |
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
1-butan-2-yl-1,2-dimethylcyclohexane |
InChI |
InChI=1S/C12H24/c1-5-10(2)12(4)9-7-6-8-11(12)3/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
LYGCLLPHPICPSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1(CCCCC1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















